N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromophenyl group and a thiophene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl and thiophene groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both bromophenyl and thiophene groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H11BrN2OS |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11BrN2OS/c14-11-5-3-10(4-6-11)9-15-16-13(17)8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ |
InChI Key |
UTMAJYWUFKFXHN-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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